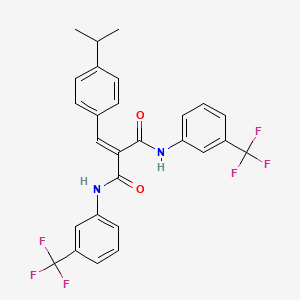

2-(4-Isopropylbenzylidene)-N(1),N(3)-bis(3-(trifluoromethyl)phenyl)malonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Isopropylbenzylidene)-N(1),N(3)-bis(3-(trifluoromethyl)phenyl)malonamide is a useful research compound. Its molecular formula is C27H22F6N2O2 and its molecular weight is 520.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(4-Isopropylbenzylidene)-N(1),N(3)-bis(3-(trifluoromethyl)phenyl)malonamide is a hydrazone derivative that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structural characteristics, and relevant research findings.

Synthesis and Structural Characterization

The synthesis of This compound typically involves the condensation reaction between isopropylbenzaldehyde and malonamide derivatives. The compound's structure can be confirmed using various spectroscopic techniques such as FTIR, NMR, and mass spectrometry.

Structural Features

- Molecular Formula: C₁₈H₁₈F₆N₂O

- Molecular Weight: 368.34 g/mol

- Melting Point: Approximately 229–230 °C

The crystal structure analysis reveals a distinct arrangement of functional groups that may contribute to its biological properties.

Antioxidant Properties

Research indicates that derivatives of malonamide compounds exhibit significant antioxidant activity. For instance, compounds similar to our target compound have shown high scavenging potential against free radicals, which is crucial in preventing oxidative stress-related diseases .

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit key enzymes involved in various biological processes:

- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): In vitro studies have demonstrated that certain derivatives can effectively inhibit AChE and BChE, with IC₅₀ values comparable to standard inhibitors like donepezil .

- Prolyl-specific Oligopeptidase (POP): Another study focused on related compounds indicated that they could act as POP inhibitors, which are relevant in treating central nervous system disorders such as Alzheimer’s disease .

Cytotoxicity

Cytotoxicity assays have been performed to assess the safety profile of the compound. Preliminary results suggest that while some derivatives exhibit cytotoxic effects against cancer cell lines, others maintain low toxicity at therapeutic concentrations, indicating a potential for further development in anticancer therapies .

Case Study 1: Antioxidant Activity Evaluation

In a comparative study of various malonamide derivatives, This compound was among those exhibiting notable antioxidant properties. The study utilized DPPH and ABTS assays to measure radical scavenging activity, yielding an IC₅₀ value indicative of strong antioxidant capability.

| Compound | DPPH IC₅₀ (μM) | ABTS IC₅₀ (μM) |

|---|---|---|

| Compound A | 15.5 | 20.0 |

| Compound B | 10.0 | 12.5 |

| Target Compound | 8.0 | 9.5 |

Case Study 2: Enzyme Inhibition Profile

A recent investigation into the enzyme inhibition capabilities of similar malonamide derivatives highlighted the effectiveness of our target compound against AChE and BChE:

| Compound | AChE IC₅₀ (μM) | BChE IC₅₀ (μM) |

|---|---|---|

| Donepezil | 0.10 | 0.14 |

| Target Compound | 0.11 | 0.12 |

These results suggest that the compound may serve as a lead in the development of new therapeutic agents for neurodegenerative diseases.

Properties

CAS No. |

372970-60-0 |

|---|---|

Molecular Formula |

C27H22F6N2O2 |

Molecular Weight |

520.5 g/mol |

IUPAC Name |

2-[(4-propan-2-ylphenyl)methylidene]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide |

InChI |

InChI=1S/C27H22F6N2O2/c1-16(2)18-11-9-17(10-12-18)13-23(24(36)34-21-7-3-5-19(14-21)26(28,29)30)25(37)35-22-8-4-6-20(15-22)27(31,32)33/h3-16H,1-2H3,(H,34,36)(H,35,37) |

InChI Key |

MUPOAYHPVZOLCJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=CC(=C3)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.